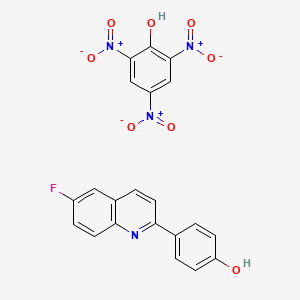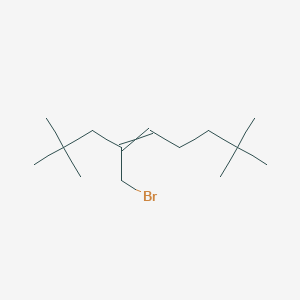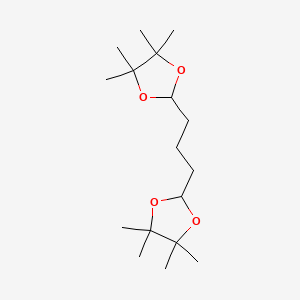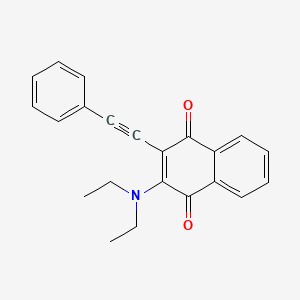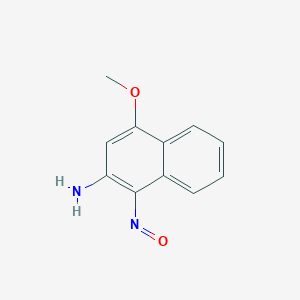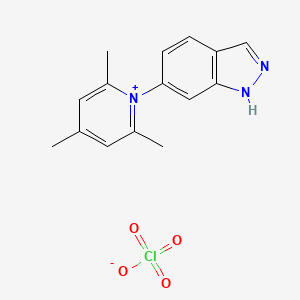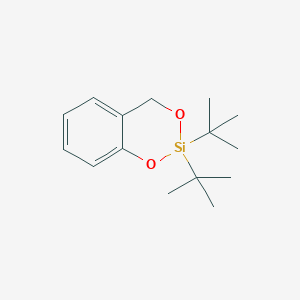
Benzenemethanol, 2-hydroxy, DTBS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of a hydroxyl group attached to the benzene ring, making it a phenolic derivative. The DTBS group refers to a tert-butyldimethylsilyl (TBS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenemethanol, 2-hydroxy, DTBS typically involves the protection of the hydroxyl group in 2-hydroxybenzenemethanol using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
2-Hydroxybenzenemethanol+TBSCl+Base→Benzenemethanol, 2-hydroxy, DTBS+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benzenemethanol, 2-hydroxy, DTBS undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form benzyl alcohol derivatives.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
Benzenemethanol, 2-hydroxy, DTBS has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of benzenemethanol, 2-hydroxy, DTBS involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The TBS protecting group can be selectively removed under acidic conditions, allowing for controlled release of the active hydroxyl group.
類似化合物との比較
Benzenemethanol, 2-hydroxy, DTBS can be compared with other phenolic compounds and silyl-protected derivatives:
Phenol: Lacks the TBS protecting group, making it more reactive.
Benzyl Alcohol: Similar structure but without the hydroxyl group on the benzene ring.
TBS-Protected Alcohols: Share the TBS protecting group but differ in the core structure.
These comparisons highlight the unique combination of reactivity and stability provided by the TBS protecting group in this compound.
特性
CAS番号 |
91531-10-1 |
|---|---|
分子式 |
C15H24O2Si |
分子量 |
264.43 g/mol |
IUPAC名 |
2,2-ditert-butyl-4H-1,3,2-benzodioxasiline |
InChI |
InChI=1S/C15H24O2Si/c1-14(2,3)18(15(4,5)6)16-11-12-9-7-8-10-13(12)17-18/h7-10H,11H2,1-6H3 |
InChIキー |
ABEDQTTVYRPSRV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si]1(OCC2=CC=CC=C2O1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


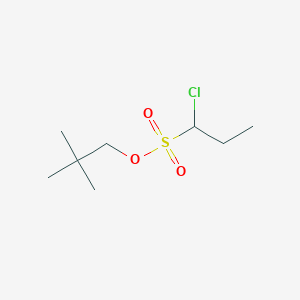
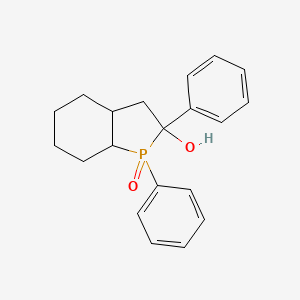




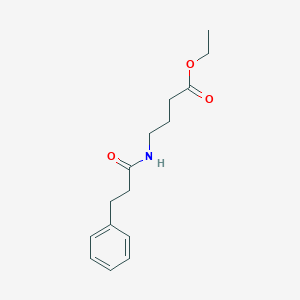
![2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide](/img/structure/B14372534.png)
